Methyltetrazine-amino-PEG5-CH2CH2NHBoc
Description
Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a bifunctional compound designed for controlled bioconjugation and bioorthogonal chemistry. Its structure comprises:
- Methyltetrazine core: A strained dihydrotetrazine derivative enabling inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) or other dienophiles for rapid, selective ligation .
- PEG5 linker: A polyethylene glycol (PEG) spacer with five ethylene oxide units, enhancing solubility, reducing steric hindrance, and improving pharmacokinetic properties in aqueous environments .
- Boc-protected amine (CH2CH2NHBoc): The tert-butoxycarbonyl (Boc) group protects the terminal amine, preventing undesired reactions at this site while allowing deprotection under acidic conditions for subsequent functionalization .
This compound is primarily used in chemical biology and materials science for labeling biomolecules (e.g., antibodies, proteins) and nanoparticles. Its Boc group ensures selective reactivity at the tetrazine moiety, while the PEG5 linker enhances biocompatibility .
Properties
Molecular Formula |
C28H44N6O8 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H44N6O8/c1-22-31-33-26(34-32-22)24-7-5-23(6-8-24)21-30-25(35)9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-29-27(36)42-28(2,3)4/h5-8H,9-21H2,1-4H3,(H,29,36)(H,30,35) |
InChI Key |
IZLQMGFQBXBQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound generally involves multi-step organic synthesis, focusing on the coupling of a methyltetrazine derivative to an amino-terminated PEG5 chain, followed by amine protection with a Boc group. The process demands precise control over reaction conditions such as temperature, pH, and stoichiometry to maximize yield and purity.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Synthesis of Methyltetrazine Derivative | Starting from 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine or similar tetrazine precursors | Requires controlled nitration and cyclization steps to form tetrazine ring | High purity tetrazine intermediate essential for downstream coupling |
| 2 | Preparation of Amino-PEG5 Chain | Commercially available amino-terminated PEG5 or synthesized via polymerization | Amino group is free for coupling | PEG5 length chosen for balance of solubility and steric effects |
| 3 | Coupling of Methyltetrazine to Amino-PEG5 | Amide bond formation via carbodiimide chemistry (e.g., EDC/NHS) or activated ester intermediates | Mild conditions (room temperature, pH 6-8) to preserve tetrazine integrity | Reaction monitored by thin-layer chromatography (TLC) and HPLC |
| 4 | Protection of Terminal Amine with Boc Group | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Typically performed in organic solvents like dichloromethane | Boc protection prevents unwanted side reactions during storage and further conjugation |
| 5 | Purification and Characterization | Purification by preparative HPLC or chromatography | Characterization by NMR (1H, 13C), mass spectrometry (MS), and HPLC to confirm purity (>95%) and structure | Ensures reproducibility and suitability for biological applications |
Reaction Conditions and Optimization
- Temperature: Generally ambient to 25°C to avoid tetrazine degradation
- pH: Neutral to slightly basic conditions favor coupling efficiency without tetrazine ring opening
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction kinetics
- Stoichiometry: Slight excess of coupling agents or Boc reagent to drive reactions to completion
Analytical Data and Characterization
| Technique | Purpose | Typical Results for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Signals corresponding to methyltetrazine aromatic protons, PEG ethylene glycol units, and Boc tert-butyl group observed clearly |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak consistent with calculated molecular weight (~704.78 g/mol for PEG5 variant) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95%, single major peak indicating minimal impurities |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Distinct spot changes during coupling and protection steps, confirming reaction progress |
Comparative Analysis with Related Compounds
| Compound Name | PEG Length | Functional Group | Unique Features | Application Focus |
|---|---|---|---|---|
| Methyltetrazine-amino-PEG4-NHS Ester | PEG4 | NHS ester (amine-reactive) | Direct amine coupling, enhanced water solubility | Protein labeling |
| Methyltetrazine-amido-PEG5-Alkyne | PEG5 | Alkyne group | Enables click chemistry with azides | Dual conjugation strategies |
| Methyltetrazine-amino-PEG12-CH2CH2NHBoc | PEG12 | Boc-protected amine | Longer PEG chain for increased solubility and flexibility | Extended linker applications |
This compound balances rapid reaction kinetics and biocompatibility, making it particularly suitable for live-cell imaging and drug delivery systems.
Applications and Research Findings
- Bioorthogonal Chemistry: The methyltetrazine group undergoes rapid and selective inverse electron demand Diels-Alder cycloaddition with strained alkenes (e.g., trans-cyclooctene), enabling fast and efficient bioconjugation in living systems without interfering with native biomolecules.
- Drug Delivery: The PEG5 spacer improves solubility and reduces immunogenicity of conjugates, enhancing pharmacokinetics in targeted therapies.
- Imaging: Facilitates fluorescent or radiolabeling of biomolecules for real-time tracking in biological research.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Methyltetrazine derivative, amino-PEG5, Boc2O |
| Key Reactions | Amide coupling, amine protection |
| Reaction Conditions | Mild temperature, neutral to basic pH, polar aprotic solvents |
| Purification | Preparative HPLC, chromatography |
| Characterization | NMR, MS, HPLC, TLC |
| Yield & Purity | High yield with >95% purity typical |
| Challenges | Maintaining tetrazine stability, controlling side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG5-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most significant reaction, where the methyltetrazine group reacts with TCO-containing molecules to form stable adducts.
Substitution Reactions: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include TCO-containing molecules, protecting groups like Boc, and PEGylation reagents.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the methyltetrazine group. Solvents like dichloromethane and dimethylformamide are often used.
Major Products
The major products formed from these reactions include stable adducts resulting from the iEDDA reaction and substituted derivatives of the original compound.
Scientific Research Applications
Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a bioconjugation reagent that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a Boc-protected amine group. It is designed for bioorthogonal reactions, especially the inverse electron demand Diels-Alder cycloaddition, enabling selective and efficient conjugation of biomolecules in complex biological environments. The primary reaction involves the methyltetrazine reacting with strained alkenes like trans-cyclooctene or norbornene to form stable dihydropyridazine linkages. The PEG component enhances solubility and reduces steric hindrance, making it effective in complex biological environments.
Applications in Biochemical Research and Clinical Settings
this compound has numerous applications in biochemical research and clinical settings:
- Bioconjugation It serves as an effective linker for attaching drugs or imaging agents to proteins or antibodies.
- Targeted Therapy The bioorthogonal nature of the methyltetrazine allows for the conjugation of biomolecules such as proteins, peptides, and nucleic acids.
Several compounds share structural or functional similarities with this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyltetrazine-PEG4-NHS Ester | Amine-reactive; enhanced water solubility | NHS ester allows for direct amine coupling |
| Methyltetrazine-amido-PEG5-Alkyne | Combines tetrazine with an alkyne functionality | Useful for click chemistry applications |
| Methyltetrazine-Ch2NHCO-PEGn-Ch2CH2NH2 | Contains an amine group; versatile for bioconjugation | Allows for multiple PEG chain lengths |
Mechanism of Action
The primary mechanism of action of Methyltetrazine-amino-PEG5-CH2CH2NHBoc involves the iEDDA reaction. The methyltetrazine group reacts with TCO-containing molecules to form stable adducts. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides solubility and flexibility, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyltetrazine-amino-PEG5-CH2CH2NHBoc with structurally related tetrazine derivatives:
Reactivity and Selectivity
- Boc Protection: Unlike Py-Tetrazine-amine HCl, which has a free amine, the Boc group in this compound prevents unwanted side reactions, enabling sequential functionalization (e.g., tetrazine ligation first, followed by amine deprotection and coupling) .
- PEG Length : The PEG5 linker provides superior solubility and steric flexibility compared to PEG2/PEG4 variants, making it more suitable for large biomolecules .
- Dual-Functional Compounds : Methyltetrazine-PEG4-maleimide and Methyltetrazine-PEG2-DBCO offer two reactive sites but lack the controlled, stepwise reactivity of the Boc-protected derivative .
Solubility and Stability
- Aqueous Solubility: PEG5 significantly enhances solubility in PBS (>10 mg/mL) compared to non-PEGylated analogs like Py-Tetrazine-amine HCl (<2 mg/mL) .
- Stability : The Boc group stabilizes the compound against hydrolysis at neutral pH, whereas maleimide-containing analogs may degrade in thiol-rich environments .
Application-Specific Performance
- Multi-Step Synthesis: this compound is preferred for sequential conjugations (e.g., click chemistry followed by amine coupling), whereas Methyltetrazine-PEG4-maleimide is ideal for single-step thiol-tetrazine dual labeling .
- Imaging : 5-TAMRA-PEG4-Methyltetrazine excels in fluorescence-based applications but lacks the modularity of the Boc-protected compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
